

spectroscopic comparison of 2-Bromo-5-(trifluoromethyl)aniline isomers

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Compound of Interest

Compound Name: 2-Bromo-5-(trifluoromethyl)aniline

Cat. No.: B1265768

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A comprehensive spectroscopic comparison of **2-Bromo-5-(trifluoromethyl)aniline** and its isomers is crucial for researchers in drug development and chemical synthesis. The precise identification of these isomers is critical as their biological activity and chemical reactivity can vary significantly with the substitution pattern on the aniline ring. This guide provides a detailed comparison of their spectroscopic properties, supported by experimental data and protocols.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data for **2-Bromo-5-(trifluoromethyl)aniline** and its common isomers. These differences in spectral properties arise from the distinct electronic environments of the nuclei and functional groups in each molecule.

Isomer Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Spectroscopic Data Highlights
2-Bromo-5-(trifluoromethyl)aniline	454-79-5	C ₇ H ₅ BrF ₃ N	240.02	Physical State: White to light yellow crystalline powder[1]. Density: 1.675 g/mL at 25 °C. ¹⁹ F NMR: A singlet is expected for the CF ₃ group. IR (cm ⁻¹): Characteristic peaks for N-H stretching, C-F stretching, and C-Br stretching.
3-Bromo-5-(trifluoromethyl)aniline	54962-75-3	C ₇ H ₅ BrF ₃ N	240.02	Physical State: Liquid[2]. ¹⁹ F NMR: A signal at -61.07 ppm has been reported[3]. IR: Spectra available from Bruker Tensor 27 FT-IR (Neat)[4].
4-Bromo-2-(trifluoromethyl)aniline	445-02-3	C ₇ H ₅ BrF ₃ N	240.02	Boiling Point: 84-86 °C/5 mmHg. Density: 1.71 g/mL at 25 °C. Refractive Index: n _{20/D} 1.532.

				Spectra Available: NMR, FTIR, Raman, and MS (GC) data are publicly available for this isomer, providing a comprehensive dataset for comparison[5].
2-Bromo-4- (trifluoromethyl)aniline	367-24-8	C ₇ H ₅ BrF ₃ N	240.02	
				This isomer is a key intermediate in the synthesis of various pharmaceutical compounds. Its distinct substitution pattern leads to unique shifts in NMR and IR spectra compared to other isomers[2].
4-Bromo-3- (trifluoromethyl)aniline	118457-96-0	C ₇ H ₅ BrF ₃ N	240.02	

Experimental Protocols

The data presented in this guide are based on standard spectroscopic techniques. Detailed experimental protocols are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are recorded on a spectrometer, such as a Bruker 400 MHz instrument. Samples are typically dissolved in a deuterated solvent like CDCl₃. One-dimensional spectra (¹H, ¹³C, ¹⁹F) and two-dimensional spectra (COSY, HSQC, HMBC) are acquired to fully elucidate the structure[3]. For ¹H and ¹³C NMR, chemical shifts are reported in parts per million (ppm) relative

to tetramethylsilane (TMS) as an internal standard. For ^{19}F NMR, chemical shifts are referenced to an external standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

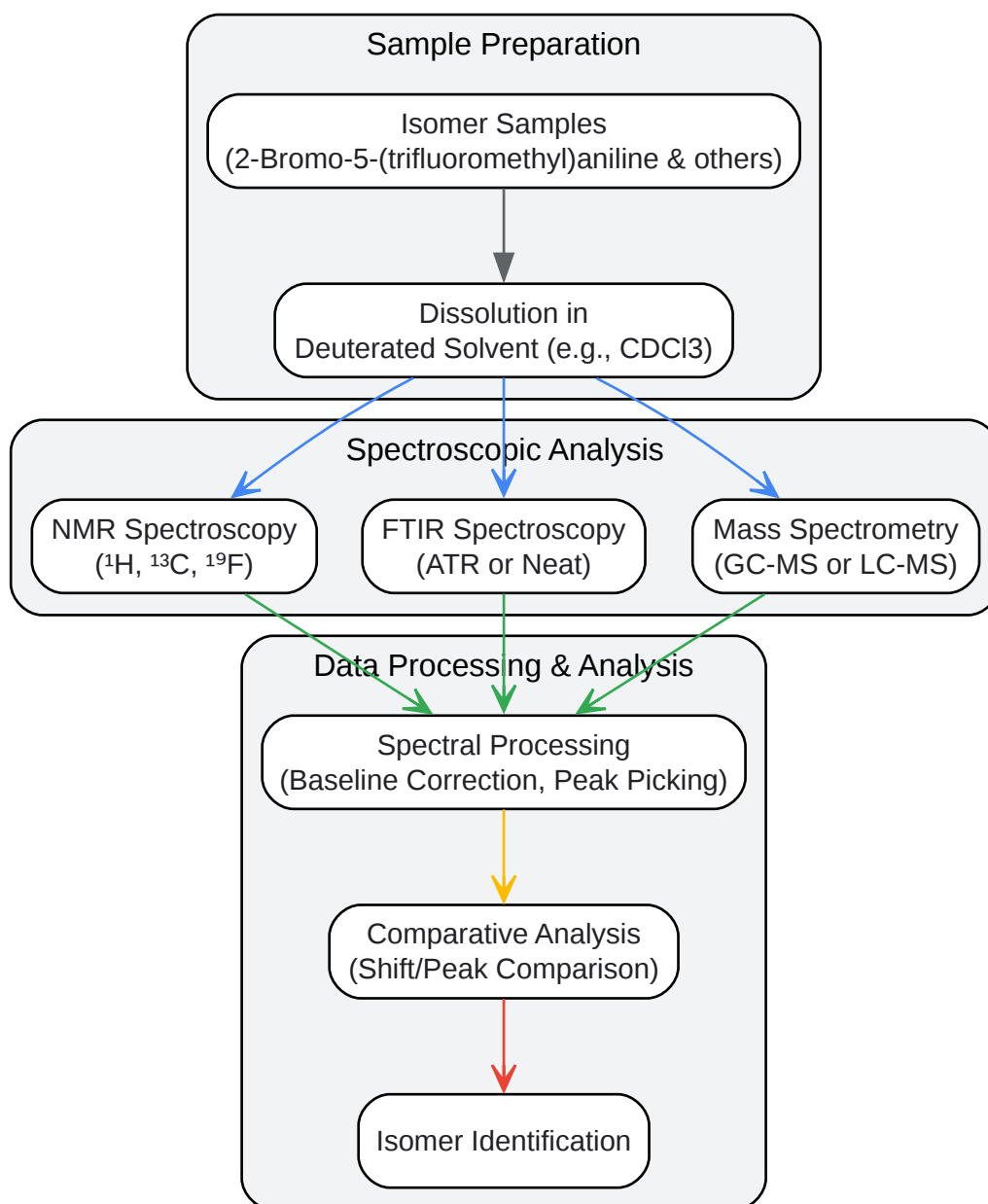
FTIR spectra are obtained using an instrument like a Bruker Tensor 27 FT-IR[4]. For liquid samples, a neat technique can be used, where a thin film of the liquid is placed between two salt plates (e.g., KBr)[4]. For solid samples, the Attenuated Total Reflectance (ATR) technique is common. Spectra are typically recorded over a range of $4000\text{--}400\text{ cm}^{-1}$.

Mass Spectrometry (MS)

Mass spectra are acquired using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)[3][5]. For LC-MS analysis, an electrospray ionization (ESI) source is commonly used to generate ions[3][6]. The mass analyzer (e.g., a quadrupole) separates ions based on their mass-to-charge ratio (m/z). The characteristic isotopic pattern of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio) is a key diagnostic feature in the mass spectra of these compounds[3].

Experimental Workflow Visualization

The logical flow for a comparative spectroscopic analysis of these isomers is outlined below. This workflow ensures a systematic and comprehensive characterization.



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Caption: Workflow for Spectroscopic Comparison of Isomers.

This guide provides a foundational understanding of the spectroscopic differences between **2-Bromo-5-(trifluoromethyl)aniline** and its isomers. By employing the described experimental protocols and data analysis workflows, researchers can confidently identify and differentiate these important chemical compounds.

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